molecular formula C12H7ClFN3 B11865305 7-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

7-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B11865305
M. Wt: 247.65 g/mol
InChI Key: LBGTYPYWJPEDRO-UHFFFAOYSA-N
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Description

7-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 7th position and a fluorophenyl group at the 3rd position. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form 2-fluorobenzohydrazide. This intermediate is then reacted with 2-chloro-3-formylpyridine in the presence of a base, such as potassium carbonate, to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of corresponding triazolopyridine N-oxides.

    Reduction: Formation of reduced triazolopyridine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives with various functional groups.

Scientific Research Applications

7-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to the modulation of various biological processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Similar structure but lacks the chlorine and fluorophenyl substituents.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring instead of a pyridine ring.

    1,2,4-Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.

Uniqueness

7-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both chlorine and fluorophenyl groups enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C12H7ClFN3

Molecular Weight

247.65 g/mol

IUPAC Name

7-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C12H7ClFN3/c13-8-5-6-17-11(7-8)15-16-12(17)9-3-1-2-4-10(9)14/h1-7H

InChI Key

LBGTYPYWJPEDRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C=CC(=C3)Cl)F

Origin of Product

United States

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